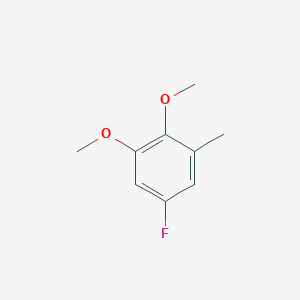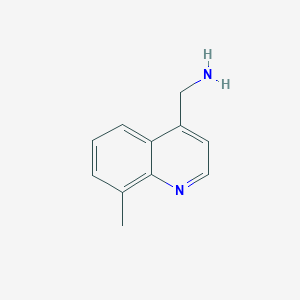![molecular formula C11H12N2 B11914953 1,2,3,4-Tetrahydrocyclopenta[b]indol-5-amine](/img/structure/B11914953.png)
1,2,3,4-Tetrahydrocyclopenta[b]indol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydrocyclopenta[b]indol-5-amine is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This compound features a cyclopenta[b]indole core structure, which is a bicyclic system consisting of a five-membered ring fused to an indole ring. The presence of an amine group at the 5-position adds to its chemical versatility and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydrocyclopenta[b]indol-5-amine typically involves multi-step processes starting from readily available indole derivatives. One common approach is the cyclization of indole derivatives with suitable reagents to form the cyclopenta[b]indole core. For example, the use of 2,2-dimethyl-5-(aryl(1H-indol-3-yl)methyl)-1,3-dioxane-4,6-diones as starting materials can lead to the formation of the target compound through intramolecular cyclization and subsequent transformations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydrocyclopenta[b]indol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a typical method.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or quinones, while reduction can produce more saturated cyclopenta[b]indole derivatives. Substitution reactions can lead to a variety of N-substituted derivatives.
科学研究应用
1,2,3,4-Tetrahydrocyclopenta[b]indol-5-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure is similar to that of biologically active indole derivatives, making it a candidate for studying receptor interactions and enzyme inhibition.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1,2,3,4-Tetrahydrocyclopenta[b]indol-5-amine is not fully elucidated. based on its structural similarity to other indole derivatives, it is likely to interact with biological targets such as serotonin receptors or transporters. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter levels in the central nervous system .
相似化合物的比较
Similar Compounds
1,2-Dihydrocyclopenta[b]indol-3(4H)-one: A related compound with a similar core structure but different functional groups.
1,2,3-Trisubstituted Indoles: These compounds share the indole core but have additional substituents that confer different biological activities.
Uniqueness
1,2,3,4-Tetrahydrocyclopenta[b]indol-5-amine is unique due to the presence of the tetrahydrocyclopenta[b]indole core and the amine group at the 5-position. This combination of structural features contributes to its distinct chemical reactivity and potential biological activity.
属性
分子式 |
C11H12N2 |
|---|---|
分子量 |
172.23 g/mol |
IUPAC 名称 |
1,2,3,4-tetrahydrocyclopenta[b]indol-5-amine |
InChI |
InChI=1S/C11H12N2/c12-9-5-1-4-8-7-3-2-6-10(7)13-11(8)9/h1,4-5,13H,2-3,6,12H2 |
InChI 键 |
GMMDVWJIAMUWQQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C1)NC3=C2C=CC=C3N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B11914871.png)

![4-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11914879.png)





![4-Propyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B11914914.png)
![2-Methyl-1,5-dihydroimidazo[4,5-f]indole](/img/structure/B11914917.png)
![1,3-Dioxolo[4,5-c]quinoline](/img/structure/B11914921.png)

![2h-Imidazo[4,5-d]thiazolo[4,5-b]pyridine](/img/structure/B11914931.png)

